Benzothiazoline, 3-methyl-2-methylene-
Overview
Description
Benzothiazoline, 3-methyl-2-methylene-, is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse range of biological and chemical properties. Benzothiazoline, 3-methyl-2-methylene-, is particularly noted for its applications in various fields such as medicinal chemistry, industrial chemistry, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazoline, 3-methyl-2-methylene-, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the use of N-methyl aniline as a starting material, which undergoes a series of reactions to form N-methyl-N-phenyl thiourea. This intermediate is then reacted with bromine to produce 3-methyl-2-imino benzothiazole, which is further reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
In industrial settings, the production of Benzothiazoline, 3-methyl-2-methylene-, often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and typically involves the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzothiazoline, 3-methyl-2-methylene-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Reduction: Sodium borohydride is a typical reducing agent used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzothiazolium azo dyes, while reduction can yield various reduced derivatives of the original compound.
Scientific Research Applications
Benzothiazoline, 3-methyl-2-methylene-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzothiazoline, 3-methyl-2-methylene-, involves its interaction with various molecular targets and pathways. For instance, in biochemical assays, the compound acts as a chromogenic reagent that undergoes oxidative coupling reactions to produce colored products, which can be measured spectrophotometrically . In medicinal applications, the compound’s biological activity is attributed to its ability to interact with cellular enzymes and proteins, leading to various therapeutic effects .
Comparison with Similar Compounds
Benzothiazoline, 3-methyl-2-methylene-, can be compared with other similar compounds in the benzothiazole family:
2-Benzothiazolinone, 3-methyl-: This compound shares a similar structure but differs in its functional groups, leading to different chemical properties and applications.
3-Methyl-2-benzothiazolinone hydrazone: Known for its use in spectrophotometric determinations, this compound is closely related but has distinct applications in analytical chemistry.
The uniqueness of Benzothiazoline, 3-methyl-2-methylene-, lies in its specific chemical structure, which imparts unique reactivity and a wide range of applications across different fields.
Properties
IUPAC Name |
3-methyl-2-methylidene-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAHHKWRGZEJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C)SC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291178 | |
Record name | Benzothiazoline, 3-methyl-2-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23574-67-6 | |
Record name | Benzothiazoline, 3-methyl-2-methylene- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazoline, 3-methyl-2-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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